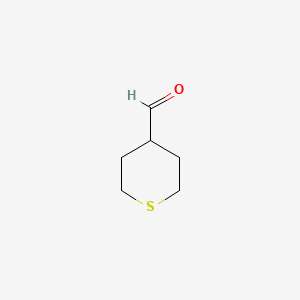

Tetrahydrothiopyran-4-carbaldehyde

Description

Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to life and technology. wikipedia.org Sulfur-containing heterocycles, in particular, have garnered substantial interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals. nih.govresearchgate.net The thiane (B73995) ring, the core of tetrahydrothiopyran-4-carbaldehyde, is a stable, non-aromatic heterocycle that can adopt various conformations, influencing the spatial arrangement of substituents and their interactions with biological targets. ontosight.aiwikipedia.org The presence of the sulfur atom imparts specific electronic and steric properties, distinguishing it from its oxygen-containing counterpart, tetrahydropyran-4-carbaldehyde. redalyc.org

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, simply by modifying the substituents attached to it. The tetrahydrothiopyran (B43164) moiety is considered a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govauctoresonline.org this compound serves as a key starting material for accessing a diverse library of such derivatives, allowing for the systematic exploration of structure-activity relationships.

Overview of Research Trajectories and Applications

Research involving this compound and its derivatives is primarily directed towards the synthesis of novel bioactive molecules. The aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures. masterorganicchemistry.commasterorganicchemistry.com These transformations include, but are not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The resulting compounds are often evaluated for their potential as therapeutic agents.

Historical Context of Thiopyran Chemistry Development

The history of heterocyclic chemistry dates back to the early 19th century, with significant developments occurring in parallel with the growth of organic chemistry as a whole. wikipedia.org The exploration of sulfur-containing heterocycles, including thianes and thiopyrans, has been a continuous area of investigation. Early work focused on the isolation and characterization of naturally occurring sulfur compounds, while later efforts shifted towards the development of synthetic methodologies. The synthesis of the parent thiane ring was reported as early as 1951. wikipedia.org Over the decades, the focus has expanded to include the synthesis and reactivity of functionalized derivatives like this compound, driven by the increasing demand for novel molecular entities in various scientific disciplines.

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis. In medicinal chemistry, it is a key building block for the development of new drugs. nih.govnih.gov The incorporation of the sulfur-containing heterocycle can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the principles of physical organic chemistry are crucial for understanding the reactivity and conformational preferences of this molecule, which in turn informs its application in more complex synthetic endeavors. The development of new synthetic methods for and with this compound also contributes to the broader field of chemical engineering, particularly in process development and scale-up for the production of fine chemicals and pharmaceuticals.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀OS | wikipedia.orgtotal-synthesis.com |

| Molecular Weight | 130.21 g/mol | wikipedia.orgtotal-synthesis.com |

| CAS Number | 50675-19-9 | wikipedia.org |

| Appearance | Solid | total-synthesis.com |

Interactive Data Table: Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a versatile platform for a variety of chemical transformations. Below are some of the key reactions it can undergo.

| Reaction Type | Reagents | Product Type | Significance |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid | Synthesis of tetrahydrothiopyran-4-carboxylic acid and its derivatives. |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Alcohol | Formation of (tetrahydrothiopyran-4-yl)methanol, a useful intermediate. |

| Wittig Reaction | Phosphonium (B103445) ylides (R-CH=PPh₃) | Alkene | A powerful method for carbon-carbon double bond formation, leading to a variety of substituted alkenes. masterorganicchemistry.comwikipedia.org |

| Reductive Amination | Amines (R-NH₂) and a reducing agent (e.g., NaBH₃CN) | Amine | A key method for synthesizing substituted amines, which are prevalent in pharmaceuticals. redalyc.orgmasterorganicchemistry.com |

Synthesis of this compound

A common and practical route to this compound involves a two-step process starting from the commercially available tetrahydro-4H-thiopyran-4-one.

Reduction of the Ketone: The precursor ketone, tetrahydro-4H-thiopyran-4-one, is first reduced to the corresponding alcohol, (tetrahydrothiopyran-4-yl)methanol. This reduction can be efficiently achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Oxidation of the Alcohol: The resulting primary alcohol is then carefully oxidized to the desired aldehyde, this compound. This step requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Structure

3D Structure

Properties

IUPAC Name |

thiane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZZLLLLJVFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602926 | |

| Record name | Thiane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50675-19-9 | |

| Record name | Thiane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydrothiopyran 4 Carbaldehyde and Its Analogues

Strategies for Ring Formation and Functionalization

The construction of the tetrahydrothiopyran (B43164) ring system and the incorporation of the aldehyde functionality are the cornerstones of synthesizing Tetrahydrothiopyran-4-carbaldehyde. These processes can be approached through a variety of modern synthetic methods, including classical cyclization reactions and more contemporary organocatalytic and multicomponent strategies.

Cyclization Reactions for the Tetrahydrothiopyran Core

The formation of the six-membered sulfur-containing heterocycle is a key step that can be accomplished through several powerful intramolecular and intermolecular cyclization strategies.

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters, which are valuable precursors to cyclic ketones. wikipedia.orgopenstax.orglibretexts.org This base-catalyzed reaction is particularly effective for creating five- and six-membered rings. wikipedia.orgopenstax.org In the context of synthesizing a precursor to this compound, a suitable starting material would be diethyl 3,3'-thiodipropionate.

The reaction mechanism is analogous to the Claisen condensation, involving the formation of an enolate which then attacks the other ester group within the same molecule. openstax.org A base, typically a sodium alkoxide, is used to catalyze the reaction. organic-chemistry.org The resulting β-keto ester, ethyl 4-oxotetrahydrothiopyran-3-carboxylate, can then be hydrolyzed and decarboxylated to yield tetrahydrothiopyran-4-one (B549198), a direct precursor that can be further functionalized.

Table 1: Dieckmann Cyclization for Tetrahydrothiopyran-4-one Precursor

| Starting Material | Reagents and Conditions | Product | Reference |

| Diethyl 3,3'-thiodipropionate | Sodium ethoxide in an alcoholic solvent | Ethyl 4-oxotetrahydrothiopyran-3-carboxylate | organic-chemistry.org |

Note: This represents a plausible synthetic route based on the established principles of the Dieckmann condensation.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including tetrahydrothiophenes and tetrahydrothiopyrans. researchgate.netnih.gov Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules from simple starting materials. researchgate.net

For the synthesis of tetrahydrothiopyran scaffolds, organocatalytic domino reactions often employ a Michael addition followed by an aldol (B89426) condensation. researchgate.net For instance, the reaction between a mercaptan and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can lead to the formation of highly functionalized tetrahydrothiophenes and can be adapted for tetrahydrothiopyrans. nih.gov The choice of catalyst and additives can influence the reaction pathway, leading to different products. nih.gov

Table 2: Organocatalytic Domino Reaction for Tetrahydrothiophene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features | Reference |

| 2-Mercapto-1-phenylethanone | α,β-Unsaturated aldehydes | L-Proline-derived secondary amine | (Tetrahydrothiophen-2-yl)phenyl methanones or Tetrahydrothiophene carbaldehydes | Regioselectivity controlled by additives. High enantioselectivities (up to 96% ee). | nih.gov |

While this example focuses on tetrahydrothiophenes, the principles can be extended to the synthesis of tetrahydrothiopyran analogues through the appropriate choice of starting materials.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates the structural features of each starting material. osi.lvresearchgate.net This approach is valued for its ability to rapidly generate molecular complexity and is increasingly used in the synthesis of heterocyclic libraries for drug discovery. nih.govnih.gov

While specific MCRs for the direct synthesis of the simple this compound are not extensively reported, MCRs are widely used to create more complex, fused thiopyran systems. For example, a three-component reaction involving aldehydes, tetrahydrothiopyran-4-one, and an amidine can be used to synthesize thiopyranopyrimidines under microwave irradiation. This highlights the utility of tetrahydrothiopyran-4-one as a building block in MCRs.

The general strategy of MCRs offers a powerful, albeit indirect, avenue for accessing complex molecules containing the tetrahydrothiopyran motif.

Introduction and Manipulation of the Carbaldehyde Moiety

A crucial step in the synthesis of the target compound is the introduction of the carbaldehyde group at the 4-position of the tetrahydrothiopyran ring. This is typically achieved through the oxidation of a precursor alcohol.

The most direct route to this compound involves the oxidation of the corresponding primary alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol. Several mild and selective oxidation methods are available to perform this transformation without over-oxidation to the carboxylic acid.

The Dess-Martin periodinane (DMP) oxidation is a widely used method for converting primary alcohols to aldehydes under neutral and mild conditions. wikipedia.orgorganic-chemistry.org This reagent is known for its high selectivity and tolerance of various functional groups, making it suitable for complex molecules. wikipedia.orgresearchgate.net The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. organic-chemistry.org

Table 3: Dess-Martin Oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol

| Starting Material | Reagent | Solvent | Key Advantages | Reference |

| (Tetrahydro-2H-thiopyran-4-yl)methanol | Dess-Martin periodinane (DMP) | Dichloromethane | Mild conditions, neutral pH, high yield, simple workup. | wikipedia.orgorganic-chemistry.org |

Another effective method is the Swern oxidation . This procedure utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. The Swern oxidation is known for its mild reaction conditions and broad functional group compatibility.

Table 4: Swern Oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol

| Starting Material | Reagents | Key Features |

| (Tetrahydro-2H-thiopyran-4-yl)methanol | 1. Oxalyl chloride, DMSO2. Triethylamine | Mild conditions, avoids heavy metals. |

The oxidation of a methyl group directly to a carbaldehyde is a more challenging transformation and is generally less common than the oxidation of a primary alcohol.

Reduction of Carboxylic Acid Derivatives to Aldehydes

The partial reduction of carboxylic acid derivatives to aldehydes is a crucial transformation in organic synthesis, though it presents the challenge of preventing over-reduction to the corresponding alcohol. rsc.org Since aldehydes are typically more reactive than their parent carboxylic acid derivatives, careful selection of reagents and reaction conditions is essential. libretexts.org

Several modern reagents have been developed to achieve this selective transformation with high yields. Acid chlorides and esters are common starting materials for this purpose. libretexts.org The use of sterically hindered and less reactive hydride donors allows for the isolation of the intermediate aldehyde. rsc.orglibretexts.org

Key reagents for the reduction of carboxylic acid derivatives include:

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This reagent is a milder reducing agent than lithium aluminum hydride (LiAlH₄). libretexts.org It is particularly effective for the reduction of highly reactive acid chlorides to aldehydes. The reaction's success lies in the fact that the aldehyde product reacts much slower with LiAlH(Ot-Bu)₃ than the starting acid chloride, permitting its isolation. libretexts.org

Diisobutylaluminum hydride (DIBAH or DIBAL-H): DIBAH is a versatile reagent used for the partial reduction of esters to aldehydes. libretexts.org To prevent the over-reduction of the resulting aldehyde, these reactions are typically conducted at very low temperatures, such as -78 °C (the temperature of a dry-ice bath). libretexts.orglibretexts.org

Schwartz's Reagent (Cp₂Zr(H)Cl): The reduction of tertiary amides to aldehydes can be achieved with high efficiency using Schwartz's reagent. This method is noted for its short reaction times, high yields, and good chemoselectivity without requiring rigorously dry conditions. organic-chemistry.org

| Carboxylic Acid Derivative | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Acid Chlorides | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Milder reagent than LiAlH₄; allows for isolation of aldehyde from highly reactive starting material. | libretexts.org |

| Esters | Diisobutylaluminum hydride (DIBAH) | Reaction is typically run at -78 °C to prevent over-reduction. | libretexts.orglibretexts.org |

| Amides (Tertiary) | Schwartz's Reagent (Cp₂Zr(H)Cl) | Fast reaction, high yields, and good functional group tolerance. | organic-chemistry.org |

Formylation Reactions on Thiopyran Rings

The introduction of a formyl (-CHO) group onto a thiopyran ring can be accomplished through various methods, often depending on whether the ring is saturated or aromatic. For saturated rings like tetrahydrothiopyran, direct formylation is challenging. A common strategy involves the synthesis of a precursor molecule that already contains the aldehyde or a group that can be easily converted to it.

For aromatic thiophene (B33073) precursors, which can be subsequently reduced to tetrahydrothiopyrans, established formylation reactions are more readily applicable. A notable method for creating functionalized thiophene-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction can couple a halogenated thiophene-carbaldehyde with various arylboronic acids or esters, yielding a range of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.gov This approach highlights the construction of complex carbaldehyde-containing thiophene structures that can serve as precursors to their saturated analogues. nih.gov

Stereoselective Synthesis of this compound and Chiral Derivatives

Controlling the three-dimensional arrangement of atoms is paramount when synthesizing complex molecules for biological applications. Stereoselective synthesis allows for the preparation of specific stereoisomers, which is crucial as different isomers can have vastly different biological activities.

Asymmetric Catalysis in Thiopyran Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral thiopyran scaffolds. nih.govacs.org Organocatalysis, in particular, has seen significant exploration for creating enantiopure tetrahydrothiopyrans. researchgate.net These methods often employ small, chiral organic molecules as catalysts to induce stereoselectivity. researchgate.net

A prominent strategy is the use of chiral secondary amine catalysts, such as proline derivatives, to facilitate domino or cascade reactions. researchgate.net For instance, an organocatalytic enantioselective formal thio [3+3] cycloaddition has been developed to access 3,4-dihydro-2H-thiopyran structures with two adjacent stereocenters. nih.govarizona.edu This process proceeds through a Michael-aldol condensation cascade sequence, showcasing how multiple bonds and stereocenters can be formed in a single, highly controlled operation. nih.govdocksci.com The fine-tuning of catalyst and substrate reactivity enables the cascade to proceed with high regioselectivity and enantioselectivity. nih.gov

Chiral Auxiliary Approaches for Stereocontrol

A chiral auxiliary is an optically active compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter(s) have been created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This method is advantageous due to its high levels of stereoselectivity and the predictability of the stereochemical outcome based on the auxiliary's structure. numberanalytics.com

The general process involves three key steps:

Attachment of the chiral auxiliary to the substrate. numberanalytics.com

Diastereoselective reaction of the substrate-auxiliary complex. researchgate.net

Removal of the auxiliary to yield the desired chiral product. numberanalytics.com

A classic example is the use of Evans' oxazolidinone auxiliaries. researchgate.netslideshare.net These auxiliaries can be attached to a carboxylic acid to form a chiral imide. The subsequent enolate can then undergo highly diastereoselective alkylation or aldol reactions, with the bulky auxiliary effectively shielding one face of the enolate from attack. researchgate.net Such strategies are instrumental in constructing chiral building blocks that can be elaborated into complex targets like substituted tetrahydrothiopyrans. researchgate.net

Diastereoselective Synthesis of Substituted this compound Structures

When a molecule contains multiple stereocenters, it can exist as various diastereomers. Diastereoselective synthesis aims to produce a single diastereomer out of many possibilities. This is often achieved using tandem reactions where the stereochemistry of the first bond formation dictates the stereochemistry of subsequent steps.

For the synthesis of highly substituted tetrahydropyran-4-ones, which are structural analogues of this compound precursors, a one-pot reaction has been developed involving an aldol reaction followed by a tandem Knoevenagel condensation and intramolecular Michael addition. nih.gov This cascade process efficiently constructs the highly substituted ring system as a single diastereomer. nih.gov Similarly, Prins cyclizations have been utilized for the diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones. psu.edu These methodologies, which create complex cyclic structures with excellent control over relative stereochemistry, are directly applicable to the synthesis of substituted tetrahydrothiopyran frameworks. nih.govpsu.edu

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to enhance sustainability. mdpi.com

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. mdpi.com Water is non-toxic, non-flammable, and abundant, making it an ideal green solvent, although solubility of organic reactants can be a challenge. mdpi.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled, which minimizes waste. nih.gov Both metal-based and organocatalysts are central to green synthesis. nih.gov

Multi-component Reactions (MCRs): MCRs involve a one-pot process where three or more reactants combine to form a product that incorporates most or all of the starting materials. rasayanjournal.co.in This improves atom economy and reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions without a solvent, for example by using mechanochemical grinding (ball milling), can significantly reduce waste and simplify product isolation. mdpi.comrasayanjournal.co.in

By integrating these sustainable methods, the environmental impact of synthesizing this compound and its analogues can be significantly reduced, aligning with the broader goals of sustainable industrial chemistry. researchgate.netmdpi.com

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution, lower costs, and simplify processes and handling. cmu.edu Reactions can be performed by mixing and grinding powdered reactants, sometimes with a catalytic agent, or through techniques like microwave irradiation. cmu.edumdpi.com While direct solvent-free synthesis examples for this compound are not extensively documented in the provided research, the principles can be applied from the synthesis of analogous heterocyclic compounds.

For instance, multicomponent reactions (MCRs) under neat (solvent-free) conditions have proven effective for synthesizing various heterocycles. researchgate.net One such approach involves using a potent but less toxic organocatalyst, like camphorsulfonic acid (CSA), to facilitate the reaction between aldehydes, amines, and dicarbonyl compounds at room temperature. researchgate.net This methodology is characterized by short reaction times, high atom economy, good yields, and often eliminates the need for chromatographic purification. researchgate.net Another relevant technique is the solid-state intramolecular Michael-type addition, which has been used to convert chalcones into flavanones at temperatures below their melting points, a transformation that can be monitored by a simple color change. cmu.edu These solvent-free approaches offer significant advantages for creating heterocyclic structures by minimizing waste and simplifying operational procedures. cmu.edu

Catalytic Systems for Enhanced Efficiency and Selectivity (e.g., Pd/C-catalyzed reactions)

Catalytic systems are crucial for improving the efficiency and selectivity of synthetic transformations. Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst in organic synthesis. youtube.com It is particularly effective for hydrogenation reactions, such as the reduction of olefins, acetylenes, and nitro groups to form alkanes and amines, respectively. youtube.com A key advantage of Pd/C is its selectivity; it can reduce specific functional groups while leaving others, such as aromatic rings, carbonyls, and certain protecting groups, unaffected. youtube.com This selectivity is highly valuable in the multi-step synthesis of complex molecules. The catalyst, a black powder, is typically used in a solution of the reactant under a hydrogen atmosphere. youtube.com

For the synthesis of thiophene derivatives, more advanced palladium-based catalytic systems are employed, particularly for cross-coupling reactions that form new carbon-carbon bonds. The Suzuki–Miyaura cross-coupling reaction, for example, has been optimized for synthesizing functionalized cyclopropylthiophenes. nih.gov Research has shown that a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine (B1218219) ligand like SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) is highly effective. nih.gov This system allows for very low catalyst loading (0.25–1 mol%) and achieves high yields (69–93%), making the process efficient and cost-effective. nih.gov In contrast, other palladium catalysts like Pd(dppf)Cl₂ have shown significantly lower yields for similar transformations. nih.gov

The strategic choice of the ligand is critical. The use of phenanthroline dione (B5365651) (phd) as a ligand with a Pd(OAc)₂/Cu(OAc)₂ catalyst system has been shown to improve yields in the aerobic oxidative coupling of thiophenes. nih.gov This ternary system promotes the selective formation of the desired biaryl product and enhances catalyst stability. nih.gov

| Catalyst System | Reaction Type | Substrate/Product Example | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | Hydrogenation | Reduction of olefins, acetylenes, nitro groups | Highly selective; does not affect aromatic rings or carbonyls. | youtube.com |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Synthesis of functionalized cyclopropylthiophenes | High yields (69-93%) with very low catalyst loading (0.25-1 mol%). | nih.gov |

| Pd(OAc)₂ / cataCXium A | Suzuki-Miyaura Coupling | Synthesis of 5-cyclopropylthiophene-2-carbaldehyde | Achieved a 95% yield, demonstrating high efficiency. | nih.gov |

| Pd(OAc)₂ / Cu(OAc)₂ / phd | Aerobic Oxidative Coupling | Homocoupling of thiophenes | The phd ligand promotes selective product formation and improves catalyst stability. | nih.gov |

Flow Chemistry Applications in Thiopyran Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients, offering improved control, safety, and efficiency over traditional batch processes. nih.govmdpi.comazolifesciences.com This methodology is particularly advantageous for reactions involving unstable intermediates or hazardous reagents. nih.gov

A novel protocol for synthesizing 2H-thiopyrans utilizes a continuous flow process for the photochemical generation of highly reactive thioaldehydes. chemistryviews.orgresearchgate.net These thioaldehydes, which tend to polymerize in batch conditions, are generated in-situ from phenacyl sulfides via a Norrish II reaction under UV light and are immediately reacted with electron-rich 1,3-butadienes in a thia-Diels–Alder reaction. chemistryviews.org This continuous flow setup allows for the synthesis of a wide range of 3,6-dihydro-2H-thiopyrans with significant advantages over batch methods. researchgate.net The process is robust, scalable, and provides the desired products in good yields with greatly reduced reaction times. chemistryviews.orgresearchgate.net The superior performance is attributed to the inherent benefits of flow reactors, such as efficient mixing and precise temperature control. researchgate.net

| Parameter | Continuous Flow Process | Classical Batch Process | Reference |

|---|---|---|---|

| Yield | Significantly higher (e.g., 83% for thiopyran 10a) | Lower | chemistryviews.orgresearchgate.net |

| Reaction Time / Residence Time | Greatly reduced (e.g., 35 minutes) | Longer | researchgate.net |

| Productivity | Higher | Lower | chemistryviews.orgresearchgate.net |

| Scalability | Facile large-scale preparation (up to gram amounts) | Challenging for unstable intermediates | chemistryviews.orgresearchgate.net |

Scalable Synthetic Protocols for Industrial and Pharmaceutical Applications

The ability to scale up a synthetic protocol is a critical requirement for industrial and pharmaceutical applications. Continuous flow chemistry is inherently more scalable than traditional batch processing. azolifesciences.com For over a century, continuous flow reactors have been used for the large-scale industrial synthesis of bulk chemicals, and this technology is increasingly being adopted for the production of fine chemicals and pharmaceuticals due to its cost-effectiveness and improved product quality. azolifesciences.com

The continuous flow synthesis of 2H-thiopyrans is a prime example of a scalable protocol. chemistryviews.org The developed process is not only high-yielding but also robust, allowing for the synthesis of products in gram amounts, demonstrating its potential for larger-scale production. chemistryviews.org A key advantage of flow chemistry in scaling up is the ability to couple individual reaction steps without the need for the isolation and purification of intermediates. mdpi.com This integration streamlines the manufacturing process, reduces waste, and minimizes human intervention, which is particularly important when handling hazardous or unstable compounds. nih.govmdpi.com By offering precise control over reaction parameters and ensuring safer handling of reactive species, flow chemistry provides a clear pathway for the efficient and scalable synthesis of thiopyran derivatives for various applications. nih.govazolifesciences.com

Reactivity and Chemical Transformations of Tetrahydrothiopyran 4 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group in tetrahydrothiopyran-4-carbaldehyde is the primary site of its chemical reactivity. The polar carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows for a wide range of transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate can then be protonated to yield an alcohol or undergo further reactions. pressbooks.pub Aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors. pressbooks.publibretexts.org

Grignard Reaction: The addition of Grignard reagents (R-Mg-X) to this compound provides a powerful method for forming new carbon-carbon bonds. The Grignard reagent, behaving as a carbanion, acts as a potent nucleophile, attacking the carbonyl carbon. askthenerd.commasterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to furnish a secondary alcohol. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction is a crucial method for converting aldehydes into alkenes with a high degree of regioselectivity. libretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which acts as a carbon nucleophile. askthenerd.com The ylide attacks the aldehyde, and the subsequent collapse of the intermediate betaine (B1666868) yields the alkene and triphenylphosphine (B44618) oxide. askthenerd.commasterorganicchemistry.com

A general representation of these reactions is provided in the table below.

| Reaction | Reagent | Product Type |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (tetrahydrothiopyran-4-yl)methanol. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chadsprep.comlibretexts.orgchemguide.co.uklibretexts.org Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. libretexts.orglibretexts.org While both are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org

The general scheme for the hydride reduction is as follows:

| Reducing Agent | Typical Solvent | Workup |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Implicit in solvent |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous acid |

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, tetrahydrothiopyran-4-carboxylic acid. Aldehydes are particularly susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon. libretexts.orglibretexts.org A variety of oxidizing agents can be employed for this transformation. Common reagents include chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), and Tollens' reagent, which involves the reduction of silver ions to metallic silver. libretexts.orgmasterorganicchemistry.com Other effective oxidants include potassium permanganate (B83412) (KMnO₄) and various modern reagents like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant. askthenerd.comorganic-chemistry.org

The choice of oxidizing agent can depend on the presence of other functional groups in the molecule.

| Oxidizing Agent | Conditions | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, water | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylate salt |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline | Carboxylic Acid/Salt |

Condensation Reactions (e.g., with amines to form imines, hemiacetals)

Imines: this compound reacts with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.org The reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. askthenerd.com This intermediate then dehydrates to yield the C=N double bond of the imine. libretexts.org The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.orguobabylon.edu.iq

Hemiacetals and Acetals: In the presence of an alcohol and an acid catalyst, this compound can form a hemiacetal. libretexts.orgyoutube.com The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. libretexts.org Hemiacetals are often unstable intermediates. mdpi.com With excess alcohol and removal of water, the reaction can proceed further to form a more stable acetal, which is a geminal-diether. libretexts.org The formation of cyclic hemiacetals and acetals is also possible if a diol is used or if the molecule contains both an aldehyde and a hydroxyl group. uobabylon.edu.iqlibretexts.org

| Reactant | Catalyst | Intermediate | Final Product |

| Primary Amine (R-NH₂) | Acid | Carbinolamine | Imine |

| Alcohol (R-OH) | Acid | Hemiacetal | Acetal (with excess alcohol) |

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. lumenlearning.compressbooks.pub It involves the reaction of an enolate ion with a carbonyl compound. lumenlearning.com this compound can act as the electrophilic partner in a crossed aldol reaction, reacting with an enolate derived from another ketone or aldehyde. organicchemistrydata.org

However, for this compound to act as the nucleophilic component (the enolate), it must first be deprotonated at the α-carbon. Since the α-carbon is tertiary, this can be sterically hindered and the resulting quaternary center in the aldol adduct cannot undergo subsequent dehydration to form a conjugated enone in a typical aldol condensation. stackexchange.com Therefore, its participation as the nucleophile is less common. stackexchange.com

The reaction conditions, particularly the choice of base and temperature, can influence whether the reaction stops at the aldol addition product (a β-hydroxy aldehyde) or proceeds to the aldol condensation product (an α,β-unsaturated aldehyde) through dehydration. pressbooks.pubyoutube.com

Transformations Involving the Thiopyran Ring

The tetrahydrothiopyran (B43164) ring itself can undergo several transformations, enabling the introduction of new functionalities and modifications of the core structure.

Functionalization of the Tetrahydrothiopyran Core

Direct C-H functionalization is a powerful and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.compitt.edu In the context of saturated heterocycles like tetrahydrothiopyran, these reactions offer an efficient way to introduce molecular complexity. While specific studies on the C-H functionalization of this compound are not extensively detailed in the provided results, general principles of C-H activation can be applied. These reactions often employ transition metal catalysts, such as palladium or nickel, to selectively activate otherwise inert C-H bonds. pitt.edunih.gov The presence of the sulfur atom and the aldehyde group can influence the regioselectivity of these transformations. For instance, methods developed for the functionalization of C-H bonds adjacent to amino groups in related heterocycles could potentially be adapted. nih.gov

| C-H Functionalization Strategies | Key Features |

| Catalyst | Typically transition metals like Palladium (Pd) or Nickel (Ni). pitt.edunih.gov |

| Directing Groups | Can be used to enhance reactivity and control regioselectivity. |

| Benefits | Atom economy, step efficiency in synthesis. mdpi.compitt.edu |

| Challenges | Achieving high regioselectivity in the presence of multiple C-H bonds. mdpi.com |

Halogenation of the tetrahydrothiopyran ring provides a handle for further synthetic modifications, most notably through cross-coupling reactions. The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across a double bond in an alkene is a common transformation. youtube.comyoutube.comyoutube.comyoutube.com While tetrahydrothiopyran is saturated, halogenation can potentially occur at positions activated by the sulfur atom or through radical mechanisms.

Once halogenated, the resulting halo-tetrahydrothiopyran can participate in various cross-coupling reactions, such as the Suzuki coupling. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organohalide with a boronic acid. organic-chemistry.org This strategy allows for the introduction of a wide range of aryl and vinyl substituents onto the tetrahydrothiopyran core.

| Reaction | Reagents & Conditions | Product Type |

| Halogenation | Br2 or Cl2 in an inert solvent (e.g., CCl4, CH2Cl2). youtube.com | Halogenated tetrahydrothiopyran |

| Suzuki Cross-Coupling | Pd(0) catalyst, boronic acid, base. organic-chemistry.org | Aryl- or vinyl-substituted tetrahydrothiopyran |

Oxidation of the Sulfur Atom (e.g., to sulfones, sulfoxides)

The sulfur atom in the tetrahydrothiopyran ring can be readily oxidized to form sulfoxides and sulfones. libretexts.org This transformation significantly alters the electronic and steric properties of the molecule, which can be useful in modulating biological activity or reactivity. The oxidation of sulfides to sulfoxides is typically the initial and more facile step, while further oxidation to the sulfone can be more challenging to achieve selectively. researchgate.net

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with a catalyst or in a suitable solvent like glacial acetic acid. nih.gov Other reagents such as m-chloroperbenzoic acid (m-CPBA) and permanganate supported on active manganese dioxide have also been utilized. organic-chemistry.org The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, tantalum carbide as a catalyst with 30% hydrogen peroxide favors the formation of sulfoxides, whereas niobium carbide under similar conditions yields sulfones. organic-chemistry.org

| Oxidation Product | Common Oxidizing Agents | Key Features of Transformation |

| Sulfoxide | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA). nih.govorganic-chemistry.org | Generally the initial and more easily achieved oxidation state. researchgate.net |

| Sulfone | Hydrogen peroxide (with specific catalysts), permanganate. organic-chemistry.org | Represents a higher oxidation state of sulfur. |

Ring-Opening and Ring-Closing Metathesis (RCM) Reactions for Related Heterocycles

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for the formation of cyclic alkenes from diene precursors. wikipedia.orgorganic-chemistry.orgmedwinpublishers.comharvard.edu While this compound itself is a saturated ring and not a direct substrate for RCM, the principles of RCM are highly relevant for the synthesis of related unsaturated thiopyran derivatives and other heterocycles. organic-chemistry.org RCM typically employs ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their functional group tolerance. organic-chemistry.org

The synthesis of thiopyran derivatives can be achieved through various cycloaddition reactions, which can then be followed by or be related to metathesis-type transformations. nih.gov For instance, a diene containing a sulfur atom could undergo RCM to form an unsaturated thiopyran ring. Conversely, ring-opening metathesis (ROM) or ring-opening metathesis polymerization (ROMP) can be used to break open strained cyclic olefins to form linear polymers or new acyclic structures. wikipedia.orgharvard.edu

Multicomponent Reactions (MCRs) Incorporating this compound as a Building Block

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of each starting material. nih.govnih.govresearchgate.net These reactions are valued for their atom economy, reduction in reaction time, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

This compound, with its aldehyde functionality, is a prime candidate for participation in various MCRs. Aldehydes are common components in many well-known MCRs, including the Hantzsch dihydropyridine (B1217469) synthesis, the Mannich reaction, and the Ugi reaction. nih.gov For example, a three-component reaction involving an aromatic aldehyde, malononitrile, and a naphthol can be used to synthesize 2-amino-4H-chromene derivatives. ajgreenchem.com By substituting the aromatic aldehyde with this compound, novel chromene derivatives bearing the thiopyran moiety could be accessed. Similarly, copper-catalyzed multicomponent reactions have been used to synthesize spirotetrahydrocarbazoles from aromatic aldehydes, 2-methylindole, and cyclic dienophiles. beilstein-journals.org The use of this compound in such reactions could lead to the formation of novel spirocyclic systems.

| Multicomponent Reaction Type | Typical Reactants | Potential Product with this compound |

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, β-ketoester, ammonia/amine. researchgate.net | Dihydropyridine with a tetrahydrothiopyran substituent. |

| Chromene Synthesis | Aldehyde, malononitrile, α- or β-naphthol. ajgreenchem.com | 2-Amino-4-(tetrahydrothiopyran-4-yl)-4H-chromene. |

| Spirotetrahydrocarbazole Synthesis | Aldehyde, 2-methylindole, cyclic dienophile. beilstein-journals.org | Spirotetrahydrocarbazole with a tetrahydrothiopyran substituent. |

Derivatization Strategies and Functionalization of Tetrahydrothiopyran 4 Carbaldehyde

Preparation of Novel Substituted Thiopyran Scaffolds

The strategic modification of tetrahydrothiopyran-4-carbaldehyde is a key method for developing new thiopyran-based molecular architectures. These scaffolds are of significant interest in medicinal chemistry and materials science. researchgate.net

The incorporation of aromatic and heteroaromatic rings into the thiopyran structure can significantly influence the molecule's biological and physical properties. Standard carbonyl chemistry provides several reliable methods to achieve this, using the aldehyde as a synthetic handle.

Key reactions for introducing these moieties include:

Wittig Reaction: Reaction with phosphorus ylides derived from aromatic or heteroaromatic phosphonium (B103445) salts produces alkenyl-substituted thiopyrans.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, using phosphonate (B1237965) carbanions, often provides excellent control over the geometry (E/Z) of the resulting double bond.

Grignard and Organolithium Addition: Nucleophilic addition of aryl or heteroaryl organometallic reagents to the aldehyde yields secondary alcohols. These can be subsequently used in further transformations, such as dehydration to form an alkene or oxidation to a ketone.

Condensation Reactions: Base-catalyzed aldol-type condensation reactions with methyl-substituted aromatic or heteroaromatic compounds (e.g., picoline, toluenes with activated methyl groups) can create extended conjugated systems.

Table 1: Synthetic Methods for Introducing Aromatic/Heteroaromatic Groups

| Reaction Type | Reagent Class | Intermediate/Product Structure | Key Features |

|---|---|---|---|

| Wittig Reaction | Aryl/Heteroaryl Phosphonium Ylide | 4-(Aryl/Heteroaryl-vinyl)-tetrahydrothiopyran | Forms a C=C double bond directly. |

| Grignard Addition | Aryl/Heteroaryl Magnesium Halide (ArMgX) | (Aryl/Heteroaryl)(tetrahydrothiopyran-4-yl)methanol | Creates a new chiral center at the carbinol carbon. |

| Claisen-Schmidt Condensation | Aromatic/Heteroaromatic Ketone | α,β-Unsaturated Ketone | Extends conjugation; forms chalcone-like structures. |

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com this compound is an ideal starting point for synthesizing fused or appended nitrogen heterocycles through condensation and cyclization reactions.

Common strategies include:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines yields hydrazones. These intermediates can undergo subsequent cyclization, for example, with a β-ketoester in a reaction analogous to the Knorr pyrazole (B372694) synthesis, to form pyrazole derivatives.

Reaction with Diamines: Condensation with 1,2- or 1,3-diamines can lead to the formation of larger ring systems such as diazepines after an initial imine formation followed by an intramolecular cyclization step.

Multicomponent Reactions: The aldehyde can serve as the carbonyl component in various multicomponent reactions (MCRs). For instance, it can be used in variations of the Hantzsch dihydropyridine (B1217469) synthesis or Biginelli reaction to produce complex heterocyclic systems in a single step. mdpi.com

Table 2: Strategies for Synthesizing Nitrogen-Containing Heterocycles

| Reagent Type | Target Heterocycle | Reaction Principle |

|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazole, Pyrazoline | Initial hydrazone formation followed by cyclization with a 1,3-dicarbonyl compound. |

| o-Phenylenediamine | Benzodiazepine derivative | Condensation to form an imine, followed by intramolecular cyclization. |

| Urea, β-ketoester, Catalyst | Dihydropyrimidinone (Biginelli-type reaction) | One-pot, three-component condensation reaction. |

While this compound itself is achiral, its reactions provide an opportunity to create new stereocenters with high precision. masterorganicchemistry.com The generation of one or more chiral centers in a controlled manner is crucial for synthesizing enantiomerically pure compounds for pharmaceutical applications.

The first stereocenter is typically created via a nucleophilic attack on the prochiral aldehyde carbon. The stereochemical outcome can be controlled through several methods:

Reagent-Controlled Synthesis: Employing chiral reagents, such as chiral reducing agents (e.g., CBS reagents for the reduction to a chiral alcohol) or chiral organometallic nucleophiles, can induce high levels of enantioselectivity.

Substrate-Controlled Synthesis: Once the first chiral center is established (e.g., forming a chiral alcohol), its stereochemistry can direct the stereoselective formation of subsequent chiral centers in nearby positions.

Catalytic Asymmetric Synthesis: Using a catalytic amount of a chiral Lewis acid or organocatalyst can promote the enantioselective addition of a nucleophile to the aldehyde. nih.gov

A multi-step reaction, such as an aldol (B89426) addition followed by a reduction, can lead to the creation of two new stereocenters, with the potential to control the relative (diastereoselectivity) and absolute (enantioselectivity) configuration. nih.gov

Design and Synthesis of Spirocyclic Thiopyran Derivatives

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest due to their rigid, three-dimensional structures. The C4 carbon of this compound is an ideal anchor point for the construction of spirocyclic thiopyran systems.

Synthetic routes to these spiro-compounds often involve multi-step sequences or cycloaddition reactions:

Intramolecular Cyclization: The aldehyde can be converted into a more complex intermediate containing a tethered nucleophile. For example, converting the aldehyde to a diol and subsequent reaction with a ketone or another aldehyde can form a spiro-ketal.

Cycloaddition Reactions: The aldehyde can be transformed into a reactive diene or dienophile. For instance, a Wittig reaction could install an exocyclic double bond, which could then participate as a component in a [4+2] or a [3+2] cycloaddition reaction to form the second ring of the spiro system. nih.gov

Table 3: Proposed Pathways to Spirocyclic Thiopyrans

| Synthetic Approach | Key Intermediate | Reaction Type | Resulting Spiro-System |

|---|---|---|---|

| Ketalization | Tetrahydrothiopyran-4-yl-methanediol | Condensation with a diol (e.g., ethylene (B1197577) glycol) | Spiro-dioxolane |

| [3+2] Cycloaddition | 4-Methylene-tetrahydrothiopyran | Reaction with a 1,3-dipole (e.g., a nitrile oxide) | Spiro-isoxazoline |

Conjugation Chemistry with Biological Molecules (e.g., biomolecule modification)

The aldehyde functionality of this compound makes it a valuable linker for the covalent modification of biomolecules such as proteins, peptides, and aminolabeled oligonucleotides. nih.gov This process, known as bioconjugation, is essential for developing diagnostic tools, targeted therapeutics, and probes for biological imaging.

The primary methods for conjugating aldehydes to biomolecules are:

Reductive Amination: The aldehyde reacts with a primary amine, such as the ε-amino group of a lysine (B10760008) residue in a protein, to form an unstable Schiff base (imine). This intermediate is then immediately reduced by a mild reducing agent, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, to form a stable secondary amine linkage.

Hydrazone and Oxime Ligation: This is a highly efficient and chemoselective method. The aldehyde reacts with a hydrazide- or aminooxy-functionalized biomolecule to form a stable hydrazone or oxime bond, respectively. These reactions can often be performed under mild, aqueous conditions (pH 5-7) without the need for a reducing agent. nih.gov

The thiopyran ring itself can serve as a stable, non-natural scaffold that can improve the pharmacokinetic properties of the conjugated biomolecule.

Table 4: Bioconjugation Methods for this compound

| Method | Target Functional Group on Biomolecule | Reagents | Resulting Linkage | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | Primary Amine (e.g., Lysine) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine | Forms a very stable C-N bond. |

| Hydrazone Ligation | Hydrazide (-CONHNH₂) | None (acidic buffer) | Hydrazone | High chemoselectivity; no reducing agent needed. |

| Oxime Ligation | Aminooxy (-ONH₂) | None (acidic buffer) | Oxime | Generally more stable than hydrazone linkage. |

Applications in Medicinal Chemistry Research and Drug Discovery

Scaffold Design for Novel Therapeutic Agents

The tetrahydrothiopyran (B43164) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes Tetrahydrothiopyran-4-carbaldehyde an attractive starting point for the synthesis of new therapeutic compounds.

The aldehyde functional group of this compound serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries. These libraries can then be screened for potential drug candidates against a wide range of diseases. The inherent properties of the tetrahydrothiopyran ring, such as its lipophilicity and conformational flexibility, can be fine-tuned through chemical modification to optimize the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.

This compound is a valuable precursor for the synthesis of more complex bioactive heterocyclic compounds. The aldehyde group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the construction of fused ring systems and other intricate molecular architectures. These resulting heterocyclic compounds often exhibit a broad spectrum of biological activities, making them promising leads for drug discovery programs.

Role in the Synthesis of Specific Pharmacological Classes

The utility of this compound extends to the synthesis of specific classes of drugs, most notably in the development of analgesics.

A significant application of the tetrahydrothiopyran framework lies in the synthesis of the analgesic drug Tapentadol. Research has demonstrated a scalable synthesis of (±)-tapentadol starting from the closely related compound, tetrahydrothiopyran-4-one (B549198). This synthesis involves a multi-step process that includes a Mannich reaction, Grignard addition, dehydration, reduction, and demethylation to yield the final active pharmaceutical ingredient.

The key intermediate in this pathway is derived from tetrahydrothiopyran-4-one, highlighting the importance of this heterocyclic core in accessing the Tapentadol structure. While the direct use of this compound is not explicitly detailed in this specific synthesis, its structural similarity to the ketone suggests its potential as an alternative starting material or a closely related intermediate. The conversion of a ketone to an aldehyde is a common transformation in organic synthesis, further underscoring the relevance of the carbaldehyde in the broader context of Tapentadol synthesis.

Table 1: Key Steps in the Synthesis of (±)-Tapentadol from Tetrahydrothiopyran-4-one

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Mannich Reaction | Formaldehyde, Dimethylamine | 5-(dimethylaminomethyl)tetrahydrothiopyran-4-one |

| 2 | Grignard Reaction | 3-methoxyphenylmagnesium bromide | 4-(3-methoxyphenyl)-5-((dimethylamino)methyl)tetrahydrothiopyran-4-ol |

| 3 | Dehydration & Reduction | Trifluoroacetic acid, Triethylsilane | (3R,5S)-3-(3-methoxyphenyl)-N,N,5-trimethyltetrahydro-2H-thiopyran-4-amine |

| 4 | Demethylation | Hydrobromic acid | (±)-Tapentadol |

This table is a simplified representation of the synthetic route and does not include all reagents and conditions.

While direct synthesis of antiviral compounds from this compound is not extensively documented, the broader class of thiopyran derivatives has shown promise in this area. For instance, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and investigated for their antiviral activity against influenza A viruses. These complex heterocyclic systems, which incorporate a thiopyran ring, demonstrate that this scaffold can be a component of molecules with antiviral properties. Further research may explore the use of simpler building blocks like this compound to access similar or novel antiviral agents.

In the field of HIV research, derivatives of the related oxygen-containing heterocycle, tetrahydropyran, have been extensively studied as components of HIV protease inhibitors. These inhibitors often incorporate tetrahydrofuran and tetrahydropyran rings to interact with the active site of the HIV protease enzyme. The structural similarities between tetrahydropyran and tetrahydrothiopyran suggest that the latter could also serve as a viable scaffold in the design of novel HIV protease inhibitors. The sulfur atom in the tetrahydrothiopyran ring could offer different binding interactions and metabolic properties compared to its oxygen counterpart, potentially leading to inhibitors with improved efficacy or resistance profiles.

SGLT2 Inhibitor Research (for related sulfanyl-tetrahydropyran compounds)

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant class of therapeutic agents for type 2 diabetes, which lower blood glucose by preventing its reabsorption in the kidneys. google.comresearchgate.net This mechanism involves promoting the excretion of glucose in the urine. google.comnih.gov The development of SGLT2 inhibitors, such as dapagliflozin and empagliflozin, has provided a novel, insulin-independent approach to managing hyperglycemia. researchgate.netmdpi.com

The core structure of many potent SGLT2 inhibitors, known as gliflozins, is a C-glycoside mimetic where a glucose unit is attached to an aglycone moiety via a carbon-carbon bond, rendering them stable against metabolic degradation by hydrolases. researchgate.net While the primary focus has been on tetrahydropyran (the oxygen analogue) rings to mimic the glucose portion, research into related sulfur-containing scaffolds (sulfanyl-tetrahydropyran or thiopyran structures) is an area of interest for developing new chemical entities. The synthesis of these complex molecules often involves multi-step processes starting from functionalized precursors. google.comgoogle.com The general strategy aims to construct a central phenyl ring linked to both the sugar-mimicking moiety (like a thiopyran ring) and a distal aromatic system. researchgate.net The nature of these linkages and the substituents on the aromatic rings are critical for potency and selectivity against SGLT2 over SGLT1. researchgate.netnih.gov

Research has shown that specific structural features are essential for high SGLT2 inhibitory activity. For instance, a chlorine atom on the central phenyl ring is often crucial for potency. researchgate.net Furthermore, the length of the linker between the two aromatic rings is optimized to a single carbon atom for maximal activity. researchgate.net Although direct studies on this compound for SGLT2 inhibition are not prominent, its structure represents a potential starting point for creating novel aglycone portions or modifying the sugar-mimicking part of future SGLT2 inhibitors.

Antimicrobial and Anti-inflammatory Agents

The thiopyran ring is a component of various compounds investigated for their antimicrobial and anti-inflammatory properties.

Antimicrobial Research: Derivatives of tetrahydro-4(2H)-thiopyran have been incorporated into the structure of oxazolidinones, a class of synthetic antibiotics. researchgate.netnih.gov Combinatorial libraries of these compounds have been synthesized and evaluated for their activity against Gram-positive bacteria, including pathogens responsible for respiratory tract infections like Haemophilus influenzae and Moraxella catarrhalis. nih.gov One study identified a derivative, (S)-N-{3-[3-Fluoro-4-(methyl-{1-[3-(5-nitrofuran-2-yl)-acryloyl]-piperidin-4-yl}-amino)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide, which demonstrated antibacterial activity comparable to the established drug linezolid and was also effective against linezolid-resistant Staphylococcus aureus strains. researchgate.net Another study highlighted a compound with a 2,6-di(furan-2-yl)dihydro-2H-thiopyran core that exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against a broad spectrum of bacteria and an even lower MIC of 0.25 µg/mL against the fungus Candida albicans. researchgate.net

Anti-inflammatory Research: Thiophene-based compounds, which are structural relatives of thiopyrans, are known for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as examples. nih.gov Research into thiophene (B33073) derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Dihydropyrimidinone derivatives, which can be synthesized to include sulfur-containing rings, have also been identified as potential anti-inflammatory agents. researchgate.net The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.gov The structural features of these molecules, including the presence of specific functional groups, are critical for their biological activity. nih.gov

Table 1: Antimicrobial Activity of Selected Thiopyran-Related Compounds

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| Tetrahydro-4(2H)-thiopyran phenyloxazolidinones | Gram-positive bacteria (H. influenzae, M. catarrhalis, S. aureus) | Potent leads identified with activity against respiratory pathogens and resistant strains. researchgate.netnih.gov |

| Dihydro-2H-thiopyran derivatives | Bacteria and Fungi (C. albicans) | Broad-spectrum activity observed, with significant potency against C. albicans. researchgate.net |

| 4-(5-Aryl-2-furoyl)morpholines | Fungi (C. neoformans) | A derivative containing a nitro group showed high antifungal activity. pensoft.net |

Anticancer Agents

The thiopyran scaffold and its derivatives have been explored for their potential as anticancer agents. Research has focused on synthesizing novel compounds that can induce apoptosis in cancer cells and overcome issues like drug resistance. nih.gov

Thiazolidine-based structures, which contain a related N-C-S linkage, are found in various drug candidates and are recognized for their broad biological activities, including cytotoxicity against different human cancer cell lines. nih.gov In one study, a series of new 1-thia-4-azaspiro[4.5]decane derivatives, which incorporate a tetrahydrothiopyran ring system, were synthesized and evaluated for their anticancer activity. nih.govresearchgate.net Several of these compounds showed moderate to high inhibitory activity against human colorectal carcinoma (HCT-116), human prostate adenocarcinoma (PC-3), and human liver hepatocellular carcinoma (HepG-2) cell lines. nih.govresearchgate.net For instance, compounds 7, 9, 14, 18, and 19 from the study demonstrated good activity against HCT-116 cells, with IC₅₀ values ranging from 92.2 to 120.1 nM. nih.gov

Furthermore, thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a known tubulin inhibitor. mdpi.com These compounds are designed to interfere with the formation of microtubules, a critical process for cell division, thereby inhibiting cancer cell proliferation. Several synthesized compounds revealed considerable anticancer activity against the Hep3B cancer cell line. mdpi.com

Table 2: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives

| Compound ID | Cancer Cell Line | Activity Level |

|---|---|---|

| 7, 9, 14, 18, 19 | HCT-116 (Colorectal) | Good (IC₅₀: 92.2-120.1 nM) nih.gov |

| 14, 18 | PC-3 (Prostate) | Good nih.gov |

| 1, 3, 7, 9, 13 | PC-3 (Prostate) | Moderate nih.gov |

| 7, 9, 14, 17 | HepG-2 (Liver) | Moderate nih.gov |

Structure-Activity Relationship (SAR) Studies of Thiopyran-based Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. sumathipublications.com By making systematic structural modifications, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties. sumathipublications.comdrugdesign.org

For thiopyran-based compounds, SAR studies have provided valuable insights into the structural requirements for various biological activities.

For Antimicrobial Activity: In a series of pyridine-connected 2H-thiopyran derivatives, one compound exhibited high larvicidal and nematicidal activities, which was attributed to the combined presence of the pyridine and thiopyran moieties along with a methoxy group. researchgate.net In furoylmorpholine derivatives, the presence and position of certain substituents, such as a nitro group, were found to be crucial for enhancing antifungal activity. pensoft.net

For Anticancer Activity: In studies of 1,3,4-thiadiazole compounds, the nature of the substituent on the benzyl group was found to significantly influence anticancer potency, with different effects observed depending on the cancer cell line. For example, introducing a 4-fluoro substituent improved potency against SKOV-3 ovarian cancer cells, while a 4-bromo substituent was most effective against the A549 lung cancer cell line.

For Platelet Aggregation Inhibition: In a study of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, SAR analysis revealed that small alkyl chains with an amino group as thio substituents, combined with arylalkyl moieties at the 4-position, resulted in the greatest inhibitory activity on ADP-induced platelet aggregation. nih.gov This highlights the importance of the spatial arrangement and chemical nature of substituents on the core heterocyclic structure. nih.gov

These studies underscore that modifications to the core thiopyran or related heterocyclic structure, including the addition, removal, or replacement of specific molecular fragments, can dramatically alter the biological profile of the resulting compounds. drugdesign.org

Applications in Material Science Research

Polymer Chemistry

In the field of polymer chemistry, Tetrahydrothiopyran-4-carbaldehyde serves as a crucial building block, contributing to the synthesis of novel polymers with diverse applications.

This compound can function as a monomer in polymerization reactions. The aldehyde group offers a site for various chemical transformations, enabling its incorporation into polymer chains. For instance, it can undergo condensation reactions with other monomers to form polymers like polyesters or polyamides.

Furthermore, the bifunctional nature of this compound, possessing both the aldehyde group and the potential for reactions involving the sulfur atom or the ring structure, allows it to act as a cross-linking agent. rjpdft.com Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and solvent resistance of polymeric materials by forming a three-dimensional network structure. rjpdft.com The use of this compound as a cross-linker can lead to the formation of robust and durable polymer networks. rjpdft.com

Table 1: Role of this compound in Polymer Production

| Role | Description | Resulting Polymer Properties |

| Monomer | The aldehyde group participates in polymerization reactions, such as condensation polymerization. | Incorporation of the thioether group into the polymer backbone, influencing properties like refractive index and thermal stability. |

| Cross-linking Agent | The aldehyde and other reactive sites on the molecule can form bonds between polymer chains. rjpdft.com | Increased mechanical strength, improved thermal stability, and enhanced resistance to solvents. rjpdft.com |

The presence of the sulfur atom and the aldehyde group in this compound allows for the development of functionalized polymers with precisely controlled or "tuned" properties. The thioether linkage can influence the polymer's refractive index, thermal characteristics, and affinity for certain metals. The aldehyde group serves as a versatile handle for post-polymerization modification, enabling the attachment of various functional moieties to the polymer chain.

This functionalization capability is crucial for creating polymers with specific applications in mind. For example, by introducing specific chemical groups, polymers can be designed to exhibit enhanced adhesion, specific optical properties, or the ability to bind to certain molecules, making them suitable for use in sensors, coatings, and biomedical devices. mdpi.com

Advanced Materials Development

The unique chemical attributes of this compound also position it as a valuable component in the creation of advanced materials beyond traditional polymers.

The aldehyde group of this compound is a key feature for creating materials with specific chemical functionalities. nih.gov Aldehydes are known to react with a wide range of chemical compounds, allowing for the introduction of diverse functional groups onto a material's surface or within its bulk structure. This can include the attachment of fluorescent dyes, bioactive molecules, or catalysts. This versatility is instrumental in the design of materials for applications such as chemical sensors, smart coatings, and specialized separation media. researchgate.net

Conversely, the aldehyde group provides a site of controlled reactivity. This allows for subsequent chemical modifications of the material under specific conditions, enabling the creation of dynamic or responsive materials. For instance, materials could be designed to change their properties in response to a particular chemical stimulus that reacts with the aldehyde functionality.

Computational and Spectroscopic Studies of Tetrahydrothiopyran 4 Carbaldehyde and Derivatives

Theoretical Investigations

Theoretical investigations, employing the principles of quantum mechanics, provide a foundational understanding of the molecular structure, stability, and reactivity of Tetrahydrothiopyran-4-carbaldehyde. These computational approaches allow for the examination of molecular properties that can be difficult to measure experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like this compound. nih.gov These methods approximate the Schrödinger equation to determine the electron density and, from it, derive key properties of the molecule. nih.gov

Calculations such as those at the B3LYP/6-311G** level of theory can elucidate the distribution of atomic charges. semanticscholar.org For this compound, it is predicted that the sulfur and oxygen atoms will possess significant negative charges, identifying them as primary sites for electrophilic attack or coordination with metal ions. semanticscholar.org The analysis of frontier molecular orbitals (HOMO and LUMO) is also critical. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. In this molecule, the HOMO is likely to be localized on the sulfur atom, while the LUMO is expected to be centered on the carbonyl group of the carbaldehyde substituent. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

These computational methods offer a cost-effective alternative to experimental studies for predicting molecular properties, though their accuracy is dependent on the level of theory and basis set employed. substack.com

The six-membered tetrahydrothiopyran (B43164) ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the heteroatom (sulfur) and substituents can lead to distortions from an ideal chair geometry. researchgate.net

Conformational analysis of related tetrahydrothiopyran-4-one (B549198) derivatives has shown that the heterocyclic ring can be slightly flattened at the sulfur end. researchgate.net For this compound, the carbaldehyde group (-CHO) at the C4 position can exist in either an axial or an equatorial orientation. Due to steric hindrance, the equatorial position is generally more stable. The energy difference between the axial and equatorial conformers, known as the A-value, dictates the equilibrium populations of the two forms. Larger substituents have greater A-values, more strongly favoring the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. utdallas.edu

Computational methods can be used to calculate the relative energies of these conformers, providing a quantitative understanding of the conformational preferences and the flexibility of the thiopyran ring.

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the minimum energy paths for reactions involving this compound. nih.gov

For example, the reactivity of the aldehyde functional group, a common site for nucleophilic addition, can be modeled. Quantum chemical calculations can trace the reaction path of a nucleophile attacking the carbonyl carbon. nih.gov These models can predict the activation energies, which are crucial for determining reaction rates. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism can be determined. nih.govnih.gov This approach is not only used to understand known reactions but also to predict new ones and to design more efficient synthetic routes. nih.gov

Advanced Spectroscopic Characterization Methodologies